![molecular formula C25H30N2O7 B12149799 5-(4-ethoxy-3-methoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12149799.png)
5-(4-ethoxy-3-methoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-ethoxy-3-methoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C25H30N2O7 and its molecular weight is 470.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-(4-ethoxy-3-methoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a unique structure characterized by multiple functional groups, which contribute to its biological properties. The IUPAC name is indicative of its complex nature and includes various substituents that may influence its interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C22H24N2O6 |
Molecular Weight | 412.44 g/mol |
InChIKey | ZUPXBUCGWQUSOW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It is hypothesized that the compound can bind to various receptors, influencing signaling pathways associated with cell growth and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of pyrrol-2-one compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that our compound may also possess comparable antimicrobial effects.
Anticancer Properties
Several studies have explored the anticancer potential of pyrrol derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (DU-145) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Evaluation: A study on thiourea derivatives demonstrated broad-spectrum antibacterial activity against species such as Staphylococcus aureus and Escherichia coli, indicating that structural components similar to those in our compound can enhance antibacterial efficacy .
- Cytotoxicity in Cancer Cells: Research involving pyrrol derivatives showed IC50 values indicating potent cytotoxicity against multiple cancer cell lines. For instance, one derivative exhibited an IC50 value of approximately 0.6 µM against DU-145 cells .
- Mechanistic Insights: Investigations into the mechanisms revealed that these compounds could induce oxidative stress in cancer cells, leading to apoptosis through caspase activation .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
5-(4-ethoxy-3-methoxyphenyl)-4-(2-furoyl)-... | Moderate | High |
5-(4-hydroxy-3-methoxyphenyl)pentanoic acid | Low | Moderate |
2-methoxyphenyl isocyanate | High | Low |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Similar compounds within the pyrrole family have demonstrated antimicrobial activity. The presence of the furoyl group in this compound may enhance its effectiveness against bacterial and fungal pathogens. In vitro studies have suggested that such derivatives can inhibit the growth of resistant strains of bacteria, which is critical in the context of rising antibiotic resistance .
Neuropharmacology
Potential Neuroprotective Effects
The morpholine moiety present in the compound suggests possible neuroprotective effects. Research has indicated that certain morpholine derivatives can modulate neurotransmitter systems, providing a basis for investigating this compound's effects on neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Computational Studies
Molecular Docking and Simulation
In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies utilize computational models to simulate interactions at the molecular level, allowing researchers to identify potential therapeutic targets and optimize lead compounds for drug development .
Structure-Activity Relationship (SAR)
Optimization of Biological Activity
The structure-activity relationship analysis is crucial for understanding how modifications to the chemical structure influence biological activity. Variations in substituents on the pyrrole ring or modifications to the ethoxy and methoxy groups can significantly impact the compound's efficacy and selectivity against specific targets .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their cytotoxicity against breast cancer cell lines. Results indicated that one derivative exhibited a significant reduction in cell viability, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related pyrrole compounds, demonstrating effectiveness against Staphylococcus aureus and Escherichia coli. The results highlighted the importance of functional groups like furoyl in enhancing antimicrobial activity .
Properties
Molecular Formula |
C25H30N2O7 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H30N2O7/c1-3-33-18-8-7-17(16-20(18)31-2)22-21(23(28)19-6-4-13-34-19)24(29)25(30)27(22)10-5-9-26-11-14-32-15-12-26/h4,6-8,13,16,22,29H,3,5,9-12,14-15H2,1-2H3 |
InChI Key |
FKOCZJMEKLXIRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4)OC |
Origin of Product |
United States |
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